2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-7-19(14-17(16)2)24-12-10-23(11-13-24)15-21(25)22-18-5-8-20(26-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHSVGFAZLXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm. This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that this compound may influence the biochemical pathways associated with these conditions.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds. .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., 4-methoxyphenyl in ) may exhibit enhanced solubility compared to electron-withdrawing substituents (e.g., nitro in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis typically involves coupling a substituted piperazine derivative (e.g., 4-(3,4-dimethylphenyl)piperazine) with an acetamide precursor via nucleophilic substitution or amide bond formation. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI/HOBt .
- Step 2 : Reaction under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours to minimize side reactions .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact purity (>95%) and yield (60–85%) .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), methoxyphenyl (δ 3.8 ppm for -OCH₃), and acetamide carbonyl (δ 168–170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodology :
- Comparative Assays : Use standardized in vitro models (e.g., HEK-293 cells expressing serotonin/dopamine receptors) to test receptor binding affinity (Ki) under identical conditions .
- Structural Analysis : Perform X-ray crystallography or molecular docking to correlate substituent effects (e.g., 3,4-dimethyl vs. 4-fluorophenyl) with target selectivity .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers caused by assay variability (e.g., EC₅₀ differences in cAMP assays) .
Q. What computational strategies are recommended for studying interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS to assess stability of the piperazine-amide moiety in the 5-HT₁A receptor pocket .
- QSAR Modeling : Train models on datasets (n > 50 analogs) using descriptors like logP, polar surface area, and Hammett constants to predict activity cliffs .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How does modifying substituents on the piperazine ring affect pharmacological activity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and test in receptor-binding assays (Table 1) .
- Table 1 : Representative SAR Data
| Substituent | 5-HT₁A Ki (nM) | D₂ Ki (nM) | Selectivity Ratio (5-HT₁A/D₂) |
|---|---|---|---|
| 3,4-diCH₃ | 12 ± 1.5 | 450 ± 30 | 37.5 |
| 4-F | 8 ± 0.9 | 320 ± 25 | 40.0 |
| 4-OCH₃ | 25 ± 2.1 | 600 ± 45 | 24.0 |
- Key Insight : Electron-withdrawing groups enhance 5-HT₁A affinity but reduce D₂ selectivity, suggesting trade-offs in neuropsychiatric drug design .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to avoid misassignment .
- Contradiction Resolution : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Synthetic Optimization : Employ Design of Experiments (DoE) to map reaction parameter spaces (temperature, solvent, catalyst) for yield maximization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
